Trimethylolpropane

Description

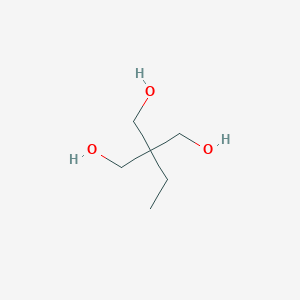

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCCRDAZUWHFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Record name | trimethylolpropane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trimethylolpropane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

187041-27-6 | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187041-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026448 | |

| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline] | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 °C @ 5 MM HG | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000449 [mmHg] | |

| Record name | Trimethylolpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE POWDER OR PLATES, COLORLESS CRYSTALS | |

CAS No. |

77-99-6 | |

| Record name | Trimethylolpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tris(hydroxymethyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLOLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090GDF4HBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

trimethylolpropane chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) (TMP) is a versatile, trifunctional aliphatic alcohol that serves as a critical building block in a wide array of chemical syntheses and industrial applications. Its unique neopentyl structure, characterized by three primary hydroxyl groups, imparts exceptional stability, weatherability, and chemical resistance to the polymers and esters derived from it. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its toxicological profile.

Chemical Structure and Identification

This compound is systematically named 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. It is a colorless to white, odorless, crystalline solid at room temperature.[1]

Chemical Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol[1] |

| CAS Number | 77-99-6[1] |

| Molecular Formula | C6H14O3[1] |

| Molecular Weight | 134.17 g/mol |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its three primary hydroxyl groups make it readily soluble in polar solvents like water and ethanol.

| Property | Value | Reference(s) |

| Appearance | Colorless to white crystalline solid | [1] |

| Odor | Faint | [1] |

| Melting Point | 58-60 °C | |

| Boiling Point | 295 °C at 760 mmHg | |

| Density | 1.089 g/cm³ at 25 °C | |

| Vapor Pressure | <0.01 mmHg at 20 °C | |

| Solubility in Water | Soluble | |

| Solubility in Organic Solvents | Soluble in ethanol, glycerol, and N,N-dimethylformamide. Insoluble in benzene (B151609) and chlorinated hydrocarbons. | |

| pKa | ~14.5 (estimated) | |

| LogP (Octanol/Water Partition Coefficient) | -0.47 | |

| Flash Point | 171 °C | |

| Autoignition Temperature | 385 °C |

Synthesis of this compound

The industrial synthesis of this compound is a well-established two-step process. The first step involves the base-catalyzed aldol (B89426) condensation of n-butyraldehyde with two equivalents of formaldehyde (B43269) to form an intermediate aldehyde. This is followed by a Cannizzaro reaction with an additional equivalent of formaldehyde to yield this compound and a formate (B1220265) salt.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

n-Butyraldehyde

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (B78521) (NaOH)

-

Hydrochloric Acid (HCl) for neutralization

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) for drying

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 37 g (0.45 mol) of 37% formaldehyde solution and 20 g (0.5 mol) of sodium hydroxide pellets. Stir the mixture until the sodium hydroxide is dissolved.

-

Cool the flask in an ice bath to 10-15 °C.

-

Slowly add 18 g (0.25 mol) of n-butyraldehyde to the stirred solution over a period of 30 minutes, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours.

-

Heat the reaction mixture to 60 °C and maintain this temperature for 1 hour.

-

Cool the mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of 7.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like acetone.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 9.0 µs

-

Acquisition time: 3.0 s

-

-

Expected Chemical Shifts (δ):

-

~3.6 ppm (s, 6H, -CH ₂OH)

-

~1.4 ppm (q, 2H, -CH ₂CH₃)

-

~0.9 ppm (t, 3H, -CH₂CH ₃)

-

A broad singlet corresponding to the hydroxyl protons (-OH ) may be observed, with its chemical shift being concentration and temperature-dependent.

-

¹³C NMR (100 MHz, CDCl₃):

-

Sample Preparation: Dissolve approximately 50-100 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

-

Expected Chemical Shifts (δ):

-

~65 ppm (-C H₂OH)

-

~45 ppm (-C -)

-

~23 ppm (-C H₂CH₃)

-

~7 ppm (-CH₂C H₃)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide. Alternatively, a spectrum can be obtained from a thin film of the molten compound between salt plates.

-

Analysis Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Expected Characteristic Peaks (cm⁻¹):

-

~3300 (broad, O-H stretch)

-

~2950-2850 (C-H stretch)

-

~1460 (C-H bend)

-

~1050 (C-O stretch)

-

Applications of this compound

The trifunctionality of this compound makes it a versatile crosslinking agent and building block in polymer chemistry.

Industrial Applications

-

Alkyd and Polyester (B1180765) Resins: TMP is a key component in the production of alkyd and polyester resins for coatings and paints, enhancing their hardness, gloss, and durability.

-

Polyurethanes: It is used as a chain extender and crosslinker in the synthesis of polyurethane foams, elastomers, and coatings.

-

Synthetic Lubricants: Esters of this compound with fatty acids are used as high-performance synthetic lubricants with excellent thermal and oxidative stability.

-

Acrylates and Monomers: Acrylated derivatives of TMP are used as reactive diluents in UV-curable coatings and inks.

Relevance in Drug Development

While not a therapeutic agent itself, this compound and its derivatives have found applications in drug delivery and formulation due to their biocompatibility and versatile chemical functionality.

-

Excipients: The high purity and low toxicity of certain TMP grades make them suitable as excipients in pharmaceutical formulations.[2]

-

Drug Delivery Systems: this compound-based polymers have been investigated for the development of drug delivery systems. For instance, functional polyesters synthesized from this compound allyl ether have been used to form nanoparticles for siRNA delivery.[1]

-

Microneedles: this compound triacrylate is used in the fabrication of polymeric microneedle arrays for transdermal drug delivery, enabling the delivery of drugs like cisplatin.[1]

Application Workflow

Caption: Overview of the major applications of this compound.

Safety and Toxicology

This compound is generally considered to have low acute toxicity. However, it is important to handle it with appropriate safety precautions.

| Endpoint | Result |

| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg |

| Skin Irritation | Non-irritating to mildly irritating |

| Eye Irritation | Mildly irritating |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a fundamental chemical intermediate with a broad spectrum of applications, ranging from industrial coatings and lubricants to emerging uses in the pharmaceutical and drug development sectors. Its unique trifunctional structure provides a versatile platform for the synthesis of a wide variety of materials with tailored properties. This guide has provided a detailed overview of its chemical and physical characteristics, established synthesis and characterization protocols, and highlighted its key applications, offering a valuable resource for researchers and professionals working with this important compound.

References

synthesis of trimethylolpropane from butyraldehyde and formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of trimethylolpropane (B17298) (TMP) from butyraldehyde (B50154) and formaldehyde (B43269). It covers the core chemical principles, detailed experimental protocols, and process workflows, presenting quantitative data in a clear and accessible format. This document is intended to serve as a valuable resource for professionals in chemical research, development, and manufacturing.

Core Chemical Principles

The industrial synthesis of this compound from n-butyraldehyde and formaldehyde is a two-step process conducted in a single pot. The reaction is base-catalyzed and involves an initial aldol (B89426) condensation followed by a crossed Cannizzaro reaction.[1][2][3]

Step 1: Aldol Condensation

The process begins with the base-catalyzed aldol addition of n-butyraldehyde with two equivalents of formaldehyde. This reaction forms the intermediate, 2,2-bis(hydroxymethyl)butanal.[2]

Step 2: Crossed Cannizzaro Reaction

The intermediate, 2,2-bis(hydroxymethyl)butanal, then undergoes a crossed Cannizzaro reaction with a third equivalent of formaldehyde in the presence of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or calcium hydroxide.[1][4] In this step, the intermediate aldehyde is reduced to the corresponding alcohol (this compound), and formaldehyde is oxidized to formic acid, which is subsequently neutralized by the base to form a formate (B1220265) salt (e.g., sodium formate or calcium formate) as a byproduct.[4]

The overall reaction can be summarized as follows:

CH₃CH₂CH₂CHO + 3CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + HCOONa

Experimental Protocols

Several methodologies for the synthesis of this compound have been reported, primarily in patent literature, detailing various catalysts and reaction conditions. Below are detailed protocols from selected sources.

Protocol 1: Sodium Hydroxide Catalyzed Synthesis

This protocol is adapted from a patented method detailing the synthesis and subsequent purification of this compound.[1]

-

Materials:

-

n-Butyraldehyde (1.5 mol)

-

Formaldehyde (4.8 mol)

-

Sodium Hydroxide (1.6 mol, 48% aqueous solution)

-

Deionized Water

-

Formic Acid

-

2-Ethylhexanol (for extraction)

-

-

Procedure:

-

Charge a 2 L reactor with 390.6 g (4.8 mol) of formaldehyde and 719.2 g of deionized water.

-

Maintain the reactor temperature at 45°C.

-

Continuously feed 108.2 g (1.5 mol) of n-butyraldehyde and 132.5 g of 48% aqueous sodium hydroxide solution into the reactor over 90 minutes and 75 minutes, respectively.

-

After the addition is complete, allow the reaction to proceed for an additional 30 minutes.

-

Neutralize the reaction mixture with 7.7 g of formic acid.

-

Remove water by vacuum distillation to obtain a concentrated crude product.

-

Extract the this compound from the concentrated mixture using 2-ethylhexanol.

-

Wash the organic extract with water to remove sodium ions.

-

Purify the this compound by distillation.

-

Protocol 2: Calcium Hydroxide Catalyzed Synthesis

This protocol describes a typical industrial process using a different base catalyst.[4]

-

Materials:

-

n-Butyraldehyde

-

Formaldehyde

-

Calcium Hydroxide

-

Formic Acid

-

-

Procedure:

-

Add quantitative amounts of n-butyraldehyde and formaldehyde to a stirred reactor.

-

Introduce calcium hydroxide as the alkaline catalyst.

-

Heat the mixture to 40-50°C to initiate the condensation reaction to form 2,2-dihydroxymethyl butyraldehyde.

-

Add excess formaldehyde to drive the Cannizzaro reaction.

-

After the reaction is complete, neutralize the mixture with formic acid to a specific pH.

-

The resulting crude liquid contains this compound, calcium formate, and other byproducts.

-

The this compound is then purified through a series of steps including formaldehyde recovery, extraction, solvent recovery, and distillation.

-

Quantitative Data

The yield and purity of this compound are influenced by various factors, including the choice of catalyst, reaction temperature, and molar ratios of reactants. The following tables summarize quantitative data from various reported syntheses.

| Catalyst | n-Butyraldehyde (mol) | Formaldehyde (mol) | Catalyst (mol) | Temperature (°C) | Reaction Time | Yield of TMP (%) | Reference |

| Sodium Hydroxide | 1.5 | 4.8 | 1.6 | 45 | 2 hours | ~93 (calculated from 1.4 mol product) | [1] |

| Sodium Hydroxide | 4.036 | 8 | Not specified | 30, then 60 | 1 hour | 90.7 | [5] |

| Sodium Hydroxide | 4.04 | Not specified | Not specified | 30, then 48 | 1 hour | 94.5 | [5] |

| Calcium Hydroxide | Not specified | Not specified | Not specified | 40-50 | Not specified | Not specified | [4] |

Process Workflow and Signaling Pathways

The overall industrial process for the synthesis and purification of this compound is a multi-step procedure. The following diagrams illustrate the chemical reaction pathway and the general experimental workflow.

Caption: Chemical reaction pathway for the synthesis of this compound.

References

- 1. WO2007102637A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 2. globallcadataaccess.org [globallcadataaccess.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Experienced supplier of UF MF Molding Powder Plant [aldehydeepc.com]

- 5. EP0088275B1 - Process for the synthesis of trimethylol propane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Trimethylolpropane: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trimethylolpropane (B17298) (TMP), specifically its melting and boiling points. The document details the methodologies for determining these properties and presents the data in a clear, structured format for easy reference and comparison.

Core Physical Properties of this compound

This compound (CH₃CH₂C(CH₂OH)₃) is a colorless to white, hygroscopic solid organic compound widely utilized as a building block in the polymer industry.[1][2] Its trifunctional nature, containing three primary hydroxyl groups, makes it a crucial precursor in the synthesis of alkyd resins, polyurethanes, polyesters, and synthetic lubricants.[3][4] An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its application in various manufacturing and development processes.

Quantitative Data Summary

The melting and boiling points of this compound have been well-characterized. The following table summarizes the key quantitative data from various sources.

| Physical Property | Value | Conditions |

| Melting Point | 58 - 61 °C (136.4 - 141.8 °F) | Standard Atmospheric Pressure |

| 58 °C (136 °F) | Standard Atmospheric Pressure[1][2][5] | |

| 56 - 58 °C | Standard Atmospheric Pressure[6] | |

| 59 - 61 °C | Standard Atmospheric Pressure[3] | |

| Boiling Point | 289 - 295 °C (552.2 - 563 °F) | Standard Atmospheric Pressure (760 mmHg)[1][2][3] |

| 159 - 161 °C (318.2 - 321.8 °F) | Reduced Pressure (2 mmHg)[6][7] |

Experimental Protocols for Determination

The determination of melting and boiling points is crucial for verifying the purity and identity of a substance.[8][9] The following are detailed methodologies for these key experiments as they would be applied to this compound.

Melting Point Determination: Capillary Method

This is a common and effective method for determining the melting point of a crystalline solid like this compound.[8]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital DigiMelt)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a depth of approximately 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary estimate.[9]

-

Precise Determination: For an accurate measurement, start with the apparatus temperature about 10-15 °C below the expected melting point. Set the heating rate to a slow ramp of 1-2 °C per minute.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure sample will exhibit a sharp melting range of 0.5-1.5 °C.[8][9]

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a liquid, especially with small sample quantities.[10][11] Since this compound is a solid at room temperature, it must first be melted.

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

High-temperature resistant oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or microburner

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount of solid this compound into the small test tube and gently heat it until it melts. Add enough molten sample to fill the tube to a depth of about 1-2 cm.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a stand and insert the thermometer assembly, ensuring the heat-transfer oil level is above the side arm. The sample should be positioned in the main body of the tube.[10]

-

Heating: Gently heat the side arm of the Thiele tube with a burner. The shape of the tube facilitates convection currents that ensure uniform temperature distribution.[11]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is approached when a continuous and rapid stream of bubbles emerges from the capillary tip.[10]

-

Data Recording: Remove the heat source once a vigorous stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[11] Record the ambient atmospheric pressure as the boiling point is pressure-dependent.

Advanced Method: Differential Scanning Calorimetry (DSC)

For high-precision measurements, especially in industrial and pharmaceutical research, DSC is employed. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Objective: To determine the melting temperature (Tm) and heat of fusion (ΔHf) of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum DSC pans

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a DSC pan.

-

Encapsulation: Seal the pan using a crimper. An empty, sealed pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point to erase its thermal history.[12]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Second Heating Scan: Heat the sample again at the same rate (e.g., 10 °C/min). This scan provides the most accurate data for melting point analysis.[12]

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point (Tm) is determined from the peak of the endothermic event, and the heat of fusion (ΔHf) is calculated by integrating the area under the melting peak.[12]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a this compound sample.

Caption: Workflow for determining the melting and boiling points of a this compound sample.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Authorished TRI METHYLOL PROPANE Distributor in India | Prisco Chem [priscochem.com]

- 3. hoyonn.com [hoyonn.com]

- 4. Trimethylolpropan (TMP) – High Quality Polyol for Industrial Resins [penpet.com]

- 5. lanxess.com [lanxess.com]

- 6. 77-99-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. camachem.com [camachem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Trimethylolpropane (TMP)

For Researchers, Scientists, and Drug Development Professionals

Core Identification

Trimethylolpropane (B17298) (TMP) is a versatile, trifunctional alcohol widely utilized as a building block in the synthesis of a diverse array of chemical products. Its unique structure, featuring three primary hydroxyl groups, makes it a valuable intermediate in the production of polymers, coatings, and synthetic lubricants. In the realm of biomedical research and drug development, TMP and its derivatives are gaining attention for their role in creating biocompatible materials for applications such as controlled-release drug delivery systems and tissue engineering scaffolds.

-

CAS Number: 77-99-6

-

IUPAC Name: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound, providing a ready reference for its physical, chemical, and toxicological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₄O₃ |

| Molar Mass | 134.17 g/mol |

| Appearance | White, hygroscopic crystalline solid |

| Melting Point | 58 °C |

| Boiling Point | 289 °C |

| Density | 1.084 g/mL |

| Flash Point | 172 °C |

| Solubility in Water | Highly soluble |

| Solubility in Organic Solvents | Soluble in alcohol, partially soluble in acetone (B3395972) and ethyl acetate |

Data sourced from multiple references.

Table 2: Toxicological Profile of this compound and a Key Derivative

| Parameter | Value | Species | Route |

| Acute Oral LD50 (TMP) | > 2500 mg/kg | Rat | Oral |

| Skin Irritation (TMP) | Non-irritating | Rabbit | Dermal |

| Eye Irritation (TMP) | Non-irritating | Rabbit | Ocular |

| Dermal Sensitization (TMPTA) | Not a sensitizer | Mouse | Dermal |

| Carcinogenicity (TMPTA) | Evidence of carcinogenic activity in female mice (liver and uterine tumors) and potentially in male rats (mesothelioma). | Mouse, Rat | Dermal |

Note: Much of the detailed toxicological data, particularly regarding chronic exposure and carcinogenicity, is available for this compound Triacrylate (TMPTA), a common derivative of TMP. These findings suggest that while TMP itself has low acute toxicity, its derivatives used in polymer applications warrant careful handling and assessment.

Synthesis and Experimental Protocols

The industrial production of this compound is a well-established two-step process. For laboratory and research applications, particularly in the development of novel materials, the esterification of TMP is a common and critical reaction.

Industrial Synthesis of this compound

The commercial synthesis of TMP involves an initial aldol (B89426) condensation of n-butyraldehyde with formaldehyde, followed by a Cannizzaro reaction. This process is highly efficient, with an annual production of approximately 200,000,000 kg.

Step 1: Aldol Condensation CH₃CH₂CH₂CHO + 2CH₂O → CH₃CH₂C(CH₂OH)₂CHO

Step 2: Cannizzaro Reaction CH₃CH₂C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + NaO₂CH

Experimental Protocol: Synthesis of this compound Triesters from Palm Kernel Fatty Acids

This protocol details the esterification of this compound with fatty acids, a common method for producing synthetic lubricants and base stocks for various formulations. This can be adapted for other fatty acids as required.

Materials:

-

Palm kernel free fatty acids (PKFFA)

-

This compound (TMP)

-

Toluene

-

Sulfuric acid (H₂SO₄, 98%)

-

n-Hexane

-

Hydrochloric acid (HCl, 6N)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with Dean-Stark trap

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add 20 g of palm kernel free fatty acids, the appropriate amount of this compound to achieve a 4:1 molar ratio of fatty acid to TMP, and 80 mL of toluene.

-

Catalyst Addition and Reaction: While stirring, add 1% (w/w) of sulfuric acid to the mixture. Heat the reaction mixture to 150 °C and maintain this temperature for 5 hours. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Work-up and Extraction: After 5 hours, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add 200 mL of water and 100 mL of 6N HCl to the separatory funnel. Extract the ester product three times with 100 mL portions of n-hexane.

-

Washing and Drying: Combine the organic layers and wash with 50 mL of distilled water. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the n-hexane using a rotary evaporator to yield the this compound triester product.

-

Characterization: The final product can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC) to confirm its structure and purity.

Visualization of Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Chemical Synthesis of this compound

Caption: Industrial synthesis of this compound.

Experimental Workflow for TMP-based Hydrogel for Drug Delivery

Caption: Development of a TMP-based hydrogel for drug delivery.

Navigating the Polar Landscape: A Technical Guide to the Solubility of Trimethylolpropane

For Immediate Release

This technical guide provides a comprehensive analysis of the solubility of trimethylolpropane (B17298) (TMP) in a range of polar solvents. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data to offer a clear understanding of TMP's behavior in key solvent systems. Through a detailed examination of its molecular structure and intermolecular forces, this guide explains the high solubility of TMP in polar environments, presents available quantitative data, outlines a robust experimental protocol for solubility determination, and provides a visual workflow for this process.

Core Principles: Understanding this compound's Affinity for Polar Solvents

This compound (CH₃CH₂C(CH₂OH)₃) is a trifunctional primary alcohol. Its molecular architecture is central to its solubility characteristics. The presence of three hydroxyl (-OH) groups makes TMP a highly polar molecule, capable of forming multiple hydrogen bonds. This inherent polarity dictates its high affinity for other polar solvents, adhering to the principle of "like dissolves like."

In aqueous solutions, the hydroxyl groups of TMP readily engage in hydrogen bonding with water molecules, leading to its high solubility.[1][2] Similarly, in polar protic solvents such as methanol (B129727) and ethanol, the dominant intermolecular forces are hydrogen bonding and dipole-dipole interactions, facilitating the dissolution of TMP. In polar aprotic solvents like acetone (B3395972), while hydrogen bonding with the solvent is not possible, the significant dipole moment of acetone allows for strong dipole-dipole interactions with the polar hydroxyl groups of TMP, resulting in good solubility.

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are abundant, precise quantitative data in scientific literature is less common. The following table summarizes the available quantitative and qualitative solubility information for TMP in key polar solvents.

| Solvent | Chemical Formula | Temperature | Solubility ( g/100g of Solvent) | Reference |

| Water | H₂O | 20 °C | Miscible | [3] |

| Water | H₂O | Room Temperature | > 10 | [4] |

| Water | H₂O | Not Specified | 10 | [5] |

| Methanol | CH₃OH | Not Specified | Soluble | [6][7][8] |

| Ethanol | C₂H₅OH | Not Specified | Soluble | [6][9] |

| Acetone | CH₃COCH₃ | Not Specified | Soluble | [2][10] |

| Ethyl Acetate | CH₃COOC₂H₅ | Not Specified | Partially Soluble | [7][8] |

It is important to note that "miscible" indicates that the solute and solvent are soluble in all proportions.[3] The term "soluble" is a qualitative description and does not provide a specific quantitative value. Further experimental investigation is warranted to establish precise solubility curves for this compound in these and other polar organic solvents at various temperatures.

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in a polar solvent using the isothermal saturation method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., water, methanol, ethanol, acetone)

-

Analytical balance (± 0.0001 g)

-

Isothermal shaker bath or magnetic stirrer with a hot plate

-

Temperature probe

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes and volumetric flasks

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated. b. Place the vial in an isothermal shaker bath set to the desired temperature. c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.

-

Sample Withdrawal and Filtration: a. Once equilibrium is achieved, allow the vial to rest in the isothermal bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution. c. Immediately filter the withdrawn sample through a syringe filter of the same temperature into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis: a. Weigh the vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial with the solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C). c. Dry the sample to a constant weight. d. After drying, place the vial in a desiccator to cool to room temperature before weighing. e. Record the final weight of the vial containing the dried this compound.

3. Data Calculation:

-

Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dried TMP)

-

Mass of dissolved TMP: (Mass of vial + dried TMP) - (Mass of empty vial)

-

Solubility ( g/100g of solvent): (Mass of dissolved TMP / Mass of the solvent) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Caption: Logical workflow for determining TMP solubility.

This in-depth guide provides a foundational understanding of the solubility of this compound in polar solvents. For drug development and materials science applications, it is recommended that researchers generate precise solubility data for their specific solvent systems and temperature ranges using the outlined experimental protocol.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound (TMP) - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C6H14O3 | CID 6510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. This compound CAS#: 77-99-6 [chemicalbook.com]

- 6. This compound | 77-99-6 [chemicalbook.com]

- 7. hoyonn.com [hoyonn.com]

- 8. tnjchem.com [tnjchem.com]

- 9. Trimethylolpropan (TMP) – High Quality Polyol for Industrial Resins [penpet.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to Trimethylolpropane Synthesis Pathways

For Researchers, Scientists, and Chemical Professionals

This technical guide provides a comprehensive review of the core synthesis pathways for trimethylolpropane (B17298) (TMP), a vital polyol intermediate in the polymer and coatings industries. This document details the prevalent Cannizzaro reaction-based method and the alternative hydrogenation route, presenting quantitative data, experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in chemical development.

Introduction to this compound

This compound (TMP), with the chemical formula CH₃CH₂C(CH₂OH)₃, is a colorless to white solid organic compound characterized by three primary hydroxyl groups.[1] This trifunctionality makes it a crucial building block in the synthesis of a wide array of products, including alkyd resins for paints and varnishes, polyurethanes, polyesters, synthetic lubricants, and plasticizers.[2][3] The global demand for TMP necessitates efficient and well-understood manufacturing processes. This guide will explore the two primary synthesis routes, providing detailed technical information for laboratory and industrial application.

The Cannizzaro Reaction Pathway

The most established and widely used industrial method for TMP synthesis is the base-catalyzed reaction of n-butyraldehyde with an excess of formaldehyde (B43269). This process occurs in two sequential reaction stages within a single reactor: an aldol (B89426) condensation followed by a crossed Cannizzaro reaction.[1][4][5]

Reaction Mechanism

The overall reaction can be summarized as follows:

-

Aldol Condensation: n-Butyraldehyde reacts with two equivalents of formaldehyde in the presence of a base to form the intermediate, 2,2-bis(hydroxymethyl)butanal.[1][5]

-

CH₃CH₂CH₂CHO + 2CH₂O → CH₃CH₂C(CH₂OH)₂CHO

-

-

Crossed Cannizzaro Reaction: The intermediate aldehyde, which lacks alpha-hydrogens, then undergoes a crossed Cannizzaro reaction with a third equivalent of formaldehyde. In this step, the intermediate is reduced to this compound, and formaldehyde is oxidized to formic acid, which is subsequently neutralized by the base to form a formate (B1220265) salt.[1][5]

-

CH₃CH₂C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + NaO₂CH

-

A visual representation of this pathway is provided below.

Experimental Protocols and Process Parameters

The synthesis is typically carried out in an aqueous solution. Key process parameters that influence the yield and purity of TMP are summarized in the table below.

| Parameter | Value Range | Notes |

| Reactants | n-Butyraldehyde, Formaldehyde (aqueous solution) | An excess of formaldehyde is crucial for driving the reaction to completion. |

| Molar Ratio (Formaldehyde : n-Butyraldehyde) | 3.0 - 8.0 : 1 | A common industrial ratio is around 3-5 moles of formaldehyde per mole of n-butyraldehyde.[6][7] |

| Catalyst | Sodium Hydroxide (B78521) (NaOH), Calcium Hydroxide (Ca(OH)₂), Basic Ionic Liquids | The choice of catalyst affects reaction rate and by-product formation. Calcium hydroxide is frequently used in industrial processes.[3][5][8] |

| Catalyst Loading | 1.0 - 2.0 moles per mole of n-butyraldehyde | Stoichiometric or slight excess of base is typically used.[7] |

| Reaction Temperature | 20 - 120 °C | A common range is 40-70 °C.[5][6] |

| Reaction Time | 0.2 - 3 hours | The reaction is generally completed within a few hours.[9] |

| Pressure | Reduced, atmospheric, or elevated pressure | The reaction can be carried out under various pressure conditions.[5] |

| Yield | ~90% | The yield is typically high under optimized conditions.[5] |

Detailed Experimental Protocol (Example using NaOH):

-

Reaction Setup: A reactor equipped with a stirrer, temperature control, and addition funnels is charged with an aqueous solution of formaldehyde.

-

Reactant Addition: n-Butyraldehyde and a concentrated aqueous solution of sodium hydroxide are added simultaneously and continuously to the formaldehyde solution over a period of 70-120 minutes.[6]

-

Reaction Conditions: The reaction temperature is maintained at approximately 45-55 °C.[6][10]

-

Reaction Monitoring: The reaction progress can be monitored by analyzing the consumption of n-butyraldehyde using gas chromatography.

-

Neutralization: After the reaction is complete, the mixture is neutralized with an acid, such as formic acid, to a pH of 5-6.[11] This step is important to prevent degradation during the subsequent purification steps.

-

Purification:

-

Formaldehyde Stripping: Excess formaldehyde is removed by distillation.[11]

-

Water Removal: Water is removed by evaporation, often under vacuum.[11]

-

Extraction: The crude TMP is extracted from the aqueous salt solution using a solvent like 2-ethylhexanol.[6]

-

Distillation: The final purification of TMP is achieved by vacuum distillation.[11] A two-stage distillation, first under acidic and then under alkaline conditions, can yield a purer, less odorous product.[11]

-

The Hydrogenation Pathway

An alternative, cleaner technology for TMP synthesis involves a two-step process: an initial aldol condensation followed by the hydrogenation of the intermediate. This pathway avoids the formation of formate salts as a by-product.[12]

Reaction Mechanism

-

Aldol Condensation: Similar to the Cannizzaro route, n-butyraldehyde and formaldehyde undergo an aldol condensation. However, in this case, a tertiary amine is often used as a catalyst, and the reaction is controlled to favor the formation of 2,2-dimethylolbutyraldehyde.[13]

-

CH₃CH₂CH₂CHO + 2CH₂O --(tertiary amine)--> CH₃CH₂C(CH₂OH)₂CHO

-

-

Hydrogenation: The resulting 2,2-dimethylolbutyraldehyde is then hydrogenated to this compound using a suitable catalyst.[2]

-

CH₃CH₂C(CH₂OH)₂CHO + H₂ --(catalyst)--> CH₃CH₂C(CH₂OH)₃

-

Below is a diagram illustrating the hydrogenation pathway.

Experimental Protocols and Process Parameters

This route is considered a more environmentally friendly process due to the absence of salt by-products.

| Parameter | Value Range | Notes |

| Aldol Condensation Catalyst | Tertiary Amine | Catalytic amounts are used.[13] |

| Hydrogenation Catalyst | Nickel (Ni), Copper/Chromium (Cu/Cr), Mixed Metal Oxides | Catalyst selection is critical for high yield and purity.[2][12] |

| Hydrogenation Temperature | 80 - 140 °C | [2] |

| Hydrogenation Pressure | 3 - 10 MPa (30 - 100 bar) | [2] |

| Yield | High | This process can achieve high yields of TMP. |

Detailed Experimental Protocol (General Overview):

-

Aldol Condensation: n-Butyraldehyde is reacted with formaldehyde in the presence of a catalytic amount of a tertiary amine. The reaction conditions are controlled to maximize the yield of 2,2-dimethylolbutyraldehyde.

-

Intermediate Separation: The reaction mixture containing the intermediate is typically purified to remove unreacted starting materials and the catalyst.

-

Hydrogenation: The purified 2,2-dimethylolbutyraldehyde is then subjected to catalytic hydrogenation in a suitable reactor.

-

Catalyst: The catalyst can be a fixed-bed or slurry type. A patent describes a two-stage hydrogenation process with different catalyst compositions in each stage for improved efficiency.[12]

-

Purification: The final product is purified by distillation to remove any by-products and achieve high-purity this compound.[13]

Comparison of Synthesis Pathways

| Feature | Cannizzaro Reaction Pathway | Hydrogenation Pathway |

| Primary Reactants | n-Butyraldehyde, Formaldehyde | n-Butyraldehyde, Formaldehyde, Hydrogen |

| Catalysts | Stoichiometric strong bases (e.g., NaOH, Ca(OH)₂) | Catalytic tertiary amine (aldol), Metal catalyst (hydrogenation) |

| Key By-products | Formate salts (e.g., sodium formate, calcium formate) | Minimal, mainly water and small amounts of organic impurities |

| Environmental Impact | Generation of salt waste, which requires disposal or treatment. | Considered a "greener" or "cleaner" technology due to the absence of salt by-products. |

| Process Complexity | Single-pot reaction for the main synthesis, but purification can be complex due to salt removal. | Two distinct reaction steps (aldol and hydrogenation), which may require separate reactors and intermediate purification. |

| Industrial Adoption | The most common and well-established industrial method. | A more modern approach adopted by some manufacturers for its environmental benefits.[12] |

Conclusion

The synthesis of this compound is predominantly achieved through the robust and high-yielding Cannizzaro reaction pathway, which is a mature and widely implemented industrial process. However, the inherent production of formate salt by-products presents environmental challenges. The alternative hydrogenation pathway offers a cleaner production route by avoiding salt formation, aligning with the principles of green chemistry. The choice between these pathways depends on a variety of factors, including existing infrastructure, capital investment for new technologies, and increasingly, environmental regulations. This guide has provided a detailed technical overview of both methods to aid researchers and professionals in understanding and potentially optimizing the synthesis of this crucial chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (TMP) - Ataman Kimya [atamanchemicals.com]

- 3. Experienced supplier of UF MF Molding Powder Plant [aldehydeepc.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. globallcadataaccess.org [globallcadataaccess.org]

- 6. WO2007102637A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 7. ES2235425T3 - METHOD TO PRODUCE VERY PURE TRIMETHYLPROPANE. - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US6344592B1 - Method of producing highly pure this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US3259662A - Purification of this compound - Google Patents [patents.google.com]

- 12. CN104140358A - Method for preparing this compound through hydrogenation - Google Patents [patents.google.com]

- 13. DE19963435A1 - Process for the purification of this compound produced by hydrogenation by continuous distillation - Google Patents [patents.google.com]

The Genesis of High-Performance Lubricants: An In-depth Technical Guide to Early Research on Trimethylolpropane Polyol Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research and core principles of trimethylolpropane (B17298) (TMP) polyol esters, a class of synthetic lubricants that emerged from the demanding technological advancements of the mid-20th century. While detailed experimental data from the earliest period of discovery (circa 1930s-1960s) is not extensively available in the public domain, this paper reconstructs the scientific and technical narrative by examining foundational concepts and illustrating them with methodologies and data from subsequent research that built upon this early work.

Historical Context: A Legacy Forged in Aviation

The genesis of polyol ester lubricants is intrinsically linked to the rapid development of the aviation industry in the 1930s and 1940s.[1] As aircraft pushed the boundaries of altitude and speed, the operational demands on lubricants intensified, exposing the limitations of conventional mineral oils. The primary drivers for the development of synthetic alternatives were the need for reliable performance across a wide temperature range, from cold starts in freezing conditions to the high temperatures generated by powerful engines.

German scientists, notably Dr. Heinrich Zorn, were at the forefront of this research, laying the theoretical groundwork for modern ester-based lubricants.[1] The initial focus was on diesters, which demonstrated superior low-temperature properties. However, the quest for even greater thermal and oxidative stability led to the exploration of neopentyl polyol esters, including those derived from this compound. These molecules, with their unique branched structure, offered a significant leap in performance, paving the way for their use in jet turbine engines and other high-performance applications.[2][3]

The Core Chemistry of this compound Esters

This compound (CH₃CH₂C(CH₂OH)₃) is a trihydric alcohol, meaning it possesses three hydroxyl (-OH) functional groups. This trifunctionality is the cornerstone of the exceptional properties of its corresponding esters. The synthesis of TMP esters typically involves the reaction of TMP with carboxylic acids (fatty acids). The resulting tri-ester molecules have a compact, branched structure that imparts a unique combination of desirable lubricant properties.[2]

The key advantages stemming from this molecular architecture include:

-

Excellent Thermal and Oxidative Stability: The neopentyl structure of TMP, with no hydrogen atoms on the beta-carbon, significantly enhances its resistance to thermal breakdown at high temperatures.[2]

-

Superior Low-Temperature Performance: The branched nature of TMP esters disrupts the formation of crystalline structures at low temperatures, resulting in low pour points and good fluidity in cold environments.[2]

-

High Viscosity Index (VI): TMP esters exhibit a relatively stable viscosity across a broad temperature range, ensuring consistent lubrication under varying operating conditions.[2]

-

Inherent Lubricity and Film Strength: The polar ester groups adhere to metal surfaces, forming a strong lubricating film that effectively reduces friction and wear.[2]

Synthesis of this compound Esters: Experimental Protocols

The synthesis of this compound esters is primarily achieved through two main routes: direct esterification of this compound with fatty acids and transesterification with fatty acid methyl esters (FAMEs).

Direct Esterification

This is a common method where this compound is reacted directly with fatty acids in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the ester.

A representative experimental protocol for the direct esterification of this compound with oleic acid is as follows: [4]

-

Reactant Charging: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus is charged with this compound (TMP) and oleic acid. A common molar ratio of fatty acid to TMP is 4:1 to ensure complete esterification.[5]

-

Solvent Addition: Toluene is added to the flask to act as an azeotropic agent, facilitating the removal of water.[4]

-

Catalyst Introduction: An acid catalyst, such as 1.5% (w/w) sulfuric acid, is added to the reaction mixture.[4]

-

Reaction Conditions: The mixture is heated to a temperature of approximately 150°C and stirred continuously for a period of 3 to 5 hours.[4][5] The water generated is collected in the Dean-Stark trap.

-

Product Isolation and Purification:

-

After the reaction is complete, the mixture is cooled.

-

The product is extracted using a suitable solvent like ethyl acetate.

-

The organic layer is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with a brine solution.

-

The washed organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the this compound ester.

-

Transesterification

In this method, this compound is reacted with fatty acid methyl esters (FAMEs) in the presence of a base catalyst, such as sodium methoxide (B1231860) or potassium hydroxide. This process is often favored when starting from vegetable oils, which are first converted to FAMEs.

A typical experimental protocol for the transesterification of this compound with FAMEs is as follows:

-

Reactant and Catalyst Preparation: The required amounts of FAMEs and this compound are added to a reaction vessel. The base catalyst (e.g., 1% w/w potassium hydroxide) is dissolved in methanol.[6]

-

Reaction Execution: The methanol-catalyst mixture is added to the FAME and TMP mixture. The reaction is carried out at a temperature of around 60°C with continuous stirring for approximately 1.5 hours.[6]

-

Product Separation and Purification:

-

After the reaction, the mixture is allowed to settle, and the lower glycerol (B35011) layer (if formed) is separated.

-

The upper ester layer is washed with warm water to remove any residual catalyst and soaps.

-

The washed ester is then dried under vacuum to remove any moisture.

-

Quantitative Data on Synthesis and Properties

The following tables summarize representative quantitative data from the synthesis and characterization of this compound esters, primarily from modern studies that reflect the outcomes of established synthesis principles.

Table 1: Representative Reaction Conditions for this compound Ester Synthesis

| Parameter | Direct Esterification | Transesterification |

| Fatty Acid/Ester Source | Oleic Acid[4] | Palm Kernel Oil Methyl Esters[5] |

| Molar Ratio (Acid/Ester:TMP) | 4:1[5] | 3.9:1 |

| Catalyst | Sulfuric Acid[4][5] | Sodium Methoxide |

| Catalyst Loading | 1-2% (w/w)[5] | 0.9% (w/w) |

| Temperature | 150°C[4][5] | 130°C |

| Reaction Time | 3-5 hours[4][5] | 1 hour |

| Pressure | Atmospheric | 20 mbar |

| Yield | ~55-68%[5] | >95% (triester content) |

Table 2: Physicochemical Properties of this compound Esters

| Property | Method | TMP Ester from Palm Kernel Oil[5] | TMP Ester from Jatropha Oil |

| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 39.7 - 49.7 | - |

| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | - | - |

| Viscosity Index | ASTM D2270 | 157 | - |

| Pour Point (°C) | ASTM D97 | 3 | -30 |

| Flash Point (°C) | ASTM D92 | >300 | >300 |

| Acid Value (mg KOH/g) | AOCS Te 1a-64 | - | - |

| Saponification Value (mg KOH/g) | AOCS Tl 1a-64 | 219 | - |

| Iodine Value (g I₂/100g) | AOCS Tg 1-64 | 16 | - |

Visualizing the Synthesis and Logic

Experimental Workflow for Direct Esterification

The following diagram illustrates the typical workflow for the synthesis of this compound esters via direct esterification.

Caption: A flowchart illustrating the key stages in the synthesis of this compound esters via direct esterification.

Logical Relationship of Structure to Properties

This diagram outlines the logical progression from the molecular structure of this compound esters to their key performance characteristics as lubricants.

Caption: The relationship between the molecular structure of TMP esters and their resulting lubricant properties.

Conclusion

The early research into this compound polyol esters, driven by the stringent requirements of the aerospace industry, laid the foundation for a class of high-performance synthetic lubricants that remain critical in numerous applications today. While specific quantitative data from the pioneering era is sparse, the fundamental principles of their synthesis and the relationship between their unique molecular structure and exceptional properties are well-understood and continue to be built upon. The methodologies and data presented, though largely from more recent studies, serve to illustrate the enduring legacy of this early research. The combination of high thermal stability, excellent low-temperature fluidity, and inherent lubricity ensures that this compound esters will continue to be a subject of interest and a vital component in the formulation of advanced lubricants for demanding applications.

References

Trimethylolpropane: A Trifunctional Building Block for Advanced Polymer Architectures

An In-depth Technical Guide for Researchers and Drug Development Professionals

Trimethylolpropane (B17298) (TMP), a triol with the chemical formula CH₃CH₂C(CH₂OH)₃, is a pivotal building block in polymer science, prized for its trifunctional nature which enables the creation of branched and crosslinked polymer networks.[1] Its three primary hydroxyl groups offer multiple reactive sites for polymerization, making it a versatile ingredient in the synthesis of a wide array of polymers, including polyesters, polyurethanes, alkyd resins, and acrylates.[1] The incorporation of TMP into a polymer backbone significantly influences its mechanical, thermal, and chemical properties, leading to materials with enhanced durability, hardness, and resistance to environmental factors.[1] This guide provides a comprehensive overview of the use of this compound in polymer synthesis, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Properties of this compound

TMP is a white, crystalline solid at room temperature, highly soluble in water and alcohols.[1] Its symmetric, star-shaped structure contributes to its high reactivity in polymerization processes.[1]

| Property | Value |

| CAS Number | 77-99-6 |

| Molecular Weight | 134.17 g/mol |

| Hydroxyl Value | ~1250 mg KOH/g |

| Melting Point | 58-60 °C |

| Boiling Point | 295 °C |

Synthesis of this compound-Based Polymers: Experimental Protocols

The trifunctionality of TMP is leveraged in various polymerization techniques to produce polymers with tailored properties. Below are representative experimental protocols for the synthesis of common TMP-based polymers.

Synthesis of a Hyperbranched Polyester (B1180765)

This protocol describes the synthesis of a hyperbranched polyester via melt polycondensation of isophthalic acid (a diacid, A₂) and this compound (a triol, B₃).[2]

Materials:

-

Isophthalic Acid (IPA)

-

This compound (TMP)

-

p-Toluenesulfonic acid (p-TSA) as a catalyst

-

Nitrogen gas supply

Equipment:

-

A 250 mL four-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Condenser with a drying tube

-

Constant-temperature oil bath

Procedure:

-

Charge the reaction flask with the desired molar ratio of isophthalic acid and this compound (e.g., A₂/B₃ ratios of 1, 0.9, or 0.6 have been reported).[2]

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5 wt% of the total monomer weight).[3][4]

-

Equip the flask with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet.

-

Purge the system with nitrogen gas for 10 minutes to eliminate residual moisture and maintain an inert atmosphere.[2]

-

Heat the reaction mixture in an oil bath to 140-160°C with continuous stirring.[2]

-

Maintain the reaction at this temperature, allowing the water produced during esterification to be removed through the condenser.

-

Monitor the reaction progress by periodically measuring the acid value of the mixture.

-

Continue the reaction until the desired molecular weight or degree of conversion is achieved.

-

Cool the resulting hyperbranched polyester to room temperature for subsequent characterization.

Synthesis of a Polyurethane Elastomer

This protocol outlines the preparation of a polyurethane elastomer using a TMP-based polyol, a diisocyanate, and a chain extender. The TMP acts as a crosslinking agent to enhance the mechanical properties of the elastomer.[5]

Materials:

-

This compound (TMP)

-

Poly(propylene glycol) (PPG) or other suitable diol

-

Toluene (B28343) diisocyanate (TDI) or other suitable diisocyanate

-

1,4-Butanediol (BDO) as a chain extender

-

Dibutyltin dilaurate (DBTDL) as a catalyst

Equipment:

-

Three-necked flask with a mechanical stirrer, dropping funnel, and nitrogen inlet

-

Heating mantle with temperature control

Procedure:

-

Prepolymer Synthesis:

-

Dry the polyol (a mixture of PPG and TMP) and BDO under vacuum at 80°C for 2 hours to remove moisture.

-

In the reaction flask, add the dried polyol mixture and heat to 60°C under a nitrogen atmosphere with stirring.

-

Slowly add the diisocyanate to the polyol mixture through the dropping funnel over a period of 1-2 hours, maintaining the temperature at 60-70°C.

-

After the addition is complete, add a catalytic amount of DBTDL and continue the reaction at 80°C for 2-3 hours to form the NCO-terminated prepolymer.

-

-

Chain Extension and Curing:

-

Cool the prepolymer to 60°C.

-

Add the stoichiometric amount of the chain extender (BDO) to the prepolymer with vigorous stirring.

-

Pour the mixture into a preheated mold and cure at 100-110°C for 12-24 hours.

-

Post-cure the resulting polyurethane elastomer at room temperature for 7 days before characterization.

-

Synthesis of this compound Triacrylate (TMPTA)

TMPTA is a trifunctional monomer widely used in radiation-curable coatings and inks. This protocol describes its synthesis via direct esterification of TMP with acrylic acid.[6][7]

Materials:

-

This compound (TMP)

-

Acrylic Acid (AA)

-

An acidic catalyst (e.g., Amberlite™ IR-120 (H+) resin, p-toluenesulfonic acid, or sulfuric acid)[6][8]

-

A polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ)[6]

-

A water-carrying agent (e.g., toluene or cyclohexane)[7]

-

Air or nitrogen supply

Equipment:

-

Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap with a condenser, and an air/nitrogen inlet.

-

Heating mantle.

Procedure:

-

Charge the reactor with this compound, acrylic acid (a molar excess of acrylic acid is typically used, e.g., a 6:1 AA:TMP molar ratio), the acidic catalyst (e.g., 10% w/w of total reactants), the polymerization inhibitor, and the water-carrying agent.[6]

-

Bubble air through the reaction mixture (e.g., at 6 ± 1 Nl/h) to aid in water removal and inhibit premature polymerization of acrylic acid.[6]

-

Heat the mixture to reflux (around 120°C) with vigorous stirring.[6] Water formed during the esterification is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction by tracking the amount of water collected. The reaction is typically complete within 4-6 hours.[6][7]

-

After the reaction, cool the mixture.

-

Purification:

-

Remove the catalyst by filtration.

-

Wash the organic phase with a dilute aqueous solution of sodium hydroxide (B78521) to remove the inhibitor and any remaining acidic catalyst, followed by washing with water until neutral.

-

Remove the excess acrylic acid and the solvent by vacuum distillation to obtain the purified TMPTA product.[6]

-

Quantitative Data on TMP-Based Polymers

The inclusion of TMP as a building block has a quantifiable impact on the properties of the resulting polymers. The following tables summarize key data from various studies.

Table 1: Properties of Hyperbranched Polyesters based on Isophthalic Acid and TMP[3]

| A₂/B₃ Mole Ratio | Weight-Average Molecular Weight (Mw) | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) |

| 1.0 | 7014 | 0.17 | 64 |

| 0.9 | 7852 | 0.25 | 78 |

| 0.6 | 8306 | 0.34 | 86 |

Table 2: Mechanical Properties of Polypropylene (PP)/Cellulose Biocomposites with TMPTA[10][11]

| TMPTA Content (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Notched Impact Strength (kJ/m²) |

| 0 | 28.5 | 2.1 | 3.8 |

| 2.0 | 32.0 | 2.4 | 4.5 |

| 4.0 | 30.0 | 2.3 | 4.2 |

| 7.0 | 27.5 | 2.2 | 4.0 |

Table 3: Properties of Waterborne Polyurethane (WPU) with Varying TMP Content[12]

| TMP Content (wt%) | Mean Particle Size (nm) | Gloss at 60° | Visible Light Transmittance (%) |

| 0.5 | 120 | 85 | 90 |

| 1.0 | 150 | 70 | 80 |

| 1.5 | 180 | 55 | 70 |

| 2.0 | 220 | 40 | 60 |

Visualizations of TMP in Polymer Chemistry

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in polymer synthesis.

Caption: Chemical Structure of this compound (TMP).

Caption: TMP as a crosslinking agent in polyester synthesis.

Caption: Workflow for TMP-based polymer synthesis and characterization.

References

- 1. This compound (TMP): A High-Performance Polyol for Industrial Applications – Available at Riverland Trading [riverlandtrading.com]

- 2. researchgate.net [researchgate.net]

- 3. Utilization of this compound Based Hyperbranched Poly(Amine-Ester) as New Polymeric Admixture [scirp.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of this compound Triacrylate [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

Bio-based Production of Trimethylolpropane from Renewable Resources: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract